3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203579-33-2
VCID: VC16198506
InChI: InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H
SMILES:
Molecular Formula: C14H14Cl2F3N3
Molecular Weight: 352.2 g/mol

3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride

CAS No.: 1203579-33-2

Cat. No.: VC16198506

Molecular Formula: C14H14Cl2F3N3

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride - 1203579-33-2

Specification

CAS No. 1203579-33-2
Molecular Formula C14H14Cl2F3N3
Molecular Weight 352.2 g/mol
IUPAC Name 3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride
Standard InChI InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H
Standard InChI Key ORWZFGLSRBMQSJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl

Introduction

Synthetic Methodologies

General Synthesis of Piperazinyl-Quinoline Derivatives

While no direct synthesis for this compound is documented, patented methods for analogous 7-chloro-4-(piperazin-1-yl)quinolines provide a foundational framework :

  • Nucleophilic Aromatic Substitution: Reacting 4,7-dichloroquinoline with piperazine in methanol under reflux (≤3 equivalents piperazine, 8–24 hours).

  • Crystallization: Purification via water-induced crystallization yields high-purity product (>98% purity) .

Table 1: Comparative Synthesis Conditions for Piperazinyl-Quinolines

ParameterSingh et al. (1971)WO09050734 PatentProposed Adaptation for Target Compound
SolventEthoxyethanoli-PrOHMethanol
Piperazine Equivalents1032.5–3
Reaction Time24 hours8–12 hours12–18 hours
Yield54%82–86%Estimated 70–80%

Adapting these methods would require substituting 4,7-dichloroquinoline with 3-chloro-7-trifluoromethyl-4-chloroquinoline, though precursor availability may pose challenges.

CompoundActivity (IC₅₀)TargetSource
7-Chloro-4-(piperazin-1-yl)quinoline1.2 nM (CQR P. falciparum)Hemozoin inhibition
3-Bromo-4-(piperazin-1-yl)-7-CF₃-quinoline0.8 nM (CQS P. falciparum)Heme binding

Anticancer and Neuropharmacological Applications

Piperazinyl-quinolines demonstrate diversified bioactivity:

  • Dopamine D3 Receptor Binding: Substituted quinolines show nanomolar affinity, suggesting utility in neurological disorders .

  • Antiproliferative Effects: Hybrid quinoline-piperazine compounds inhibit cancer cell lines (e.g., MCF-7, IC₅₀ = 3.7 µM) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Hydrochloride salt improves solubility (>10 mg/mL in PBS, pH 7.4) .

  • LogP: Estimated ClogP ≈4.2 (trifluoromethyl increases hydrophobicity vs. chloro analogs) .

Metabolic Profile

  • Cytochrome P450 Interactions: Predicted CYP3A4/2D6 substrate due to piperazine moiety .

  • Half-Life: Analogous compounds exhibit t₁/₂ >24 hours, suggesting once-daily dosing potential .

Challenges and Future Directions

  • Synthetic Optimization: Scalable synthesis of 3-chloro-7-trifluoromethylquinoline precursors remains unexplored.

  • Toxicological Screening: Piperazine derivatives may pose cardiotoxicity risks (hERG inhibition), requiring thorough safety profiling .

  • Resistance Mitigation: Combining with artemisinin derivatives could counteract emerging quinoline resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator